4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
Description
The compound 4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (hereafter referred to as the "target compound") is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole ring and a 4-(tert-butyl)phenyl ester moiety. Key identifiers include CAS numbers such as 313241-14-4 and alternative names like 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid ester .
Benzimidazole derivatives are widely explored for their biological activities, including enzyme inhibition (e.g., kinases, proteases) and receptor modulation. The trifluoromethyl group enhances metabolic stability and binding affinity, while the tert-butyl group may improve lipophilicity and bioavailability .
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-19(2,3)13-8-10-14(11-9-13)27-17(26)12-25-16-7-5-4-6-15(16)24-18(25)20(21,22)23/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBVKFTMYYDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (CAS No. 672951-00-7) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.37 g/mol. The presence of the trifluoromethyl group and the benzimidazole moiety is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 μg/mL |
| Candida albicans | 64 μg/mL |
The results indicate that the compound shows significant antibacterial activity, particularly against MRSA, which is critical in treating resistant infections .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. Notably, it displayed potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 μM. This suggests a strong potential for further development as an anticancer agent .
The biological activity of benzimidazole derivatives, including this compound, may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : These compounds can disrupt DNA replication processes, leading to apoptosis in cancer cells.
- Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, facilitating its action.
- Pro-apoptotic Factors : Compounds like this one can induce apoptosis by disrupting mitochondrial membrane potential and releasing cytochrome c into the cytosol, activating caspases that lead to cell death .
Case Studies
Several studies have documented the efficacy of benzimidazole derivatives:
- A study reported that related benzimidazole compounds exhibited MIC values as low as 2 μg/mL against Staphylococcus aureus, indicating their potential as effective antibacterial agents .
- Another investigation highlighted the antiproliferative effects on various cancer cell lines, noting that compounds with similar structures often showed enhanced activity due to specific substitutions on their phenyl rings .
Comparison with Similar Compounds
Benzimidazole Derivatives with Triazole/Thiazole Moieties
Compounds such as 9a–e () share the benzimidazole core but incorporate triazole-thiazole-acetamide side chains. For example:
- 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
Key Differences :
- The target compound’s ester group simplifies synthesis compared to the multi-step assembly of triazole-thiazole systems in 9a–e .
- Docking studies () suggest that 9c binds to enzyme active sites via its triazole-thiazole arm, whereas the target compound’s tert-butyl group may favor hydrophobic interactions .
Trifluoromethyl-Substituted Compounds
Compounds 10d–f () and others () highlight the role of -CF₃ in modulating properties:
Key Findings :
- The -CF₃ group in 10d–e correlates with higher yields (~92–93%) compared to 10f (89.1%), suggesting -CF₃ may stabilize intermediates or enhance reactivity .
- The target compound’s -CF₃ on benzimidazole likely increases electron deficiency, affecting binding compared to thiazole-based -CF₃ derivatives .
tert-Butyl-Containing Esters
Patents () highlight tert-butyl esters’ prevalence in drug design:
| Compound () | Structure | Key Feature |
|---|---|---|
| Target Compound | Benzimidazole + tert-butyl ester | Ester linkage to aromatic ring |
| EP 1 763 351 B9 () | Cyclopentyl carbamate + tert-butyl | Carbamate linkage |
Key Differences :
Benzimidazole vs. Benzotriazole Derivatives
lists 1-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide , differing in the heterocycle core:
Key Insight :
Benzimidazoles are more common in medicinal chemistry due to their balanced electronic profile, whereas benzotriazoles are often used in materials science .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
